

3,3-Dimethylpiperidine hydrochloride chemical structure and stereochemistry

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Compound of Interest

Compound Name: 3,3-Dimethylpiperidine hydrochloride

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An In-depth Technical Guide to 3,3-Dimethylpiperidine Hydrochloride

This technical guide provides a comprehensive overview of **3,3-Dimethylpiperidine hydrochloride**, covering its chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Stereochemistry

3,3-Dimethylpiperidine is a heterocyclic compound featuring a saturated six-membered ring containing one nitrogen atom, which classifies it as a piperidine derivative.^[1] Two methyl groups are substituted at the third position of the piperidine ring.^[1] As a secondary amine, the nitrogen atom imparts basic properties to the molecule.^[1]

The hydrochloride salt is formed by the reaction of the basic nitrogen of the piperidine ring with hydrochloric acid (HCl). This typically results in a solid, crystalline compound which often has improved water solubility and handling characteristics compared to the free base.^[1]

Stereochemistry: A key feature of 3,3-Dimethylpiperidine is its lack of chirality. The carbon atom at the 3-position, to which both methyl groups are attached, is not a stereocenter. Consequently, the molecule is achiral and does not exist as enantiomers or diastereomers.

A logical diagram illustrating the structure and salt formation is presented below.

Caption: Formation of **3,3-Dimethylpiperidine Hydrochloride**.

Physicochemical and Spectroscopic Data

The properties of 3,3-Dimethylpiperidine and its hydrochloride salt have been characterized by various analytical techniques. The available quantitative data are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Source(s)
Chemical Formula	C ₇ H ₁₆ ClN	[2][3]
Molecular Weight	149.66 g/mol	[4]
Appearance	Solid	[4]
Melting Point	140-143 °C	[2]
Boiling Point	181.3 °C at 760 mmHg	[2]
Flash Point	63.5 °C	[2]
Vapor Pressure	0.735 mmHg at 25 °C	[2]
LogP	2.5268	[2]
Solubility	Enhanced solubility in water	[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **3,3-Dimethylpiperidine hydrochloride**.

Technique	Data Source / Reference
¹ H NMR	ChemicalBook
¹³ C NMR	SpectraBase
IR Spectroscopy	PubChem, NIST WebBook
Mass Spectrometry	PubChem, NIST WebBook

Note: While sources indicate the availability of spectral data, specific peak assignments and spectra are often proprietary and require access to spectral databases.

Experimental Protocols

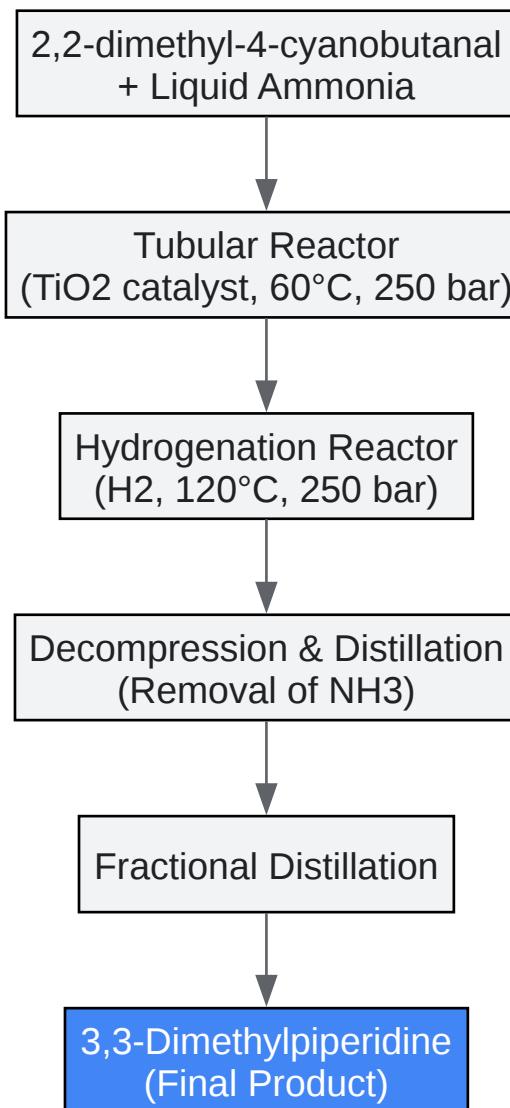
Synthesis of 3,3-Dimethylpiperidine

A documented method for the synthesis of the free base, 3,3-Dimethylpiperidine, involves the reductive amination of 2,2-dimethyl-4-cyanobutanal.[\[5\]](#)

Protocol:

- Reactant Feed: 2,2-dimethyl-4-cyanobutanal (31.8 g, 0.254 mol, purity 93.4%) and liquid ammonia (870 g, 51.1 mol) are continuously pumped at a rate of 34.0 g/hr and 1450 ml/hr, respectively.[\[5\]](#)
- Initial Reaction: The mixture is passed through a tubular reactor containing a TiO₂ (anatase) catalyst (63.5 g) at 60 °C and 250 bar.[\[5\]](#)
- Hydrogenation: The effluent from the first reactor is then directed into a hydrogenation reactor. Hydrogen gas is introduced at a rate of 100 L/hr (4.5 mol). The reaction is maintained at 120 °C and 250 bar.[\[5\]](#)
- Work-up and Purification: After the reaction, the pressure is released. Ammonia is removed via distillation. The resulting product mixture is then purified by fractional distillation to yield 3,3-dimethylpiperidine.[\[5\]](#)

The workflow for this synthesis is illustrated in the diagram below.



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Caption: Synthesis workflow for 3,3-Dimethylpiperidine.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base neutralization reaction.

General Protocol:

- Dissolve the synthesized 3,3-Dimethylpiperidine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or dissolved in an appropriate solvent like isopropanol or diethyl ether) while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid precipitate by filtration.
- Wash the collected solid with cold anhydrous solvent to remove any unreacted starting material or excess acid.
- Dry the final product, **3,3-Dimethylpiperidine hydrochloride**, under a vacuum.

Spectroscopic Analysis

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving a small amount (typically 5-25 mg) of **3,3-Dimethylpiperidine hydrochloride** in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[6][7]
- Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

General Protocol for Infrared (IR) Spectroscopy:

- Prepare the sample. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Obtain the IR spectrum using an FTIR spectrometer.[8][9]
- The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C-H stretch, N-H bend).

General Protocol for Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for the free base).[8]
- Ionize the sample using a suitable method (e.g., Electron Ionization - EI).
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and fragmentation pattern.[8]

Biological Activity and Applications

While specific biological signaling pathways for **3,3-Dimethylpiperidine hydrochloride** are not extensively documented in publicly available literature, the piperidine scaffold is a crucial structural feature in many biologically active compounds and pharmaceuticals. Derivatives of piperidine are investigated for a wide range of activities, including antimicrobial properties.[10] **3,3-Dimethylpiperidine hydrochloride** serves as a valuable building block in organic and medicinal chemistry for the synthesis of more complex molecules.[1]

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